Cas no 2138061-32-0 (3-bromo-4-fluoro-5-(pyridin-2-yl)aniline)

3-Bromo-4-fluoro-5-(pyridin-2-yl)aniline is a halogenated aniline derivative featuring a pyridinyl substituent, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of bromo and fluoro groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex heterocyclic frameworks. The pyridine moiety contributes to its potential as a ligand or pharmacophore in medicinal chemistry applications. This compound is particularly valuable for the development of bioactive molecules due to its balanced electronic and steric properties. High purity and stability under standard conditions ensure reliable performance in synthetic workflows.
3-bromo-4-fluoro-5-(pyridin-2-yl)aniline structure
2138061-32-0 structure
Product name:3-bromo-4-fluoro-5-(pyridin-2-yl)aniline
CAS No:2138061-32-0
MF:C11H8BrFN2
MW:267.097024917603
CID:6006286
PubChem ID:165490256

3-bromo-4-fluoro-5-(pyridin-2-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-4-fluoro-5-(pyridin-2-yl)aniline
    • EN300-1142583
    • 2138061-32-0
    • Inchi: 1S/C11H8BrFN2/c12-9-6-7(14)5-8(11(9)13)10-3-1-2-4-15-10/h1-6H,14H2
    • InChI Key: MLRHSDCFXBNGFV-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=C(C=1F)C1C=CC=CN=1)N

Computed Properties

  • Exact Mass: 265.98549g/mol
  • Monoisotopic Mass: 265.98549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9Ų
  • XLogP3: 2.6

3-bromo-4-fluoro-5-(pyridin-2-yl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1142583-0.5g
3-bromo-4-fluoro-5-(pyridin-2-yl)aniline
2138061-32-0 95%
0.5g
$713.0 2023-10-26
Enamine
EN300-1142583-10g
3-bromo-4-fluoro-5-(pyridin-2-yl)aniline
2138061-32-0 95%
10g
$3191.0 2023-10-26
Enamine
EN300-1142583-0.25g
3-bromo-4-fluoro-5-(pyridin-2-yl)aniline
2138061-32-0 95%
0.25g
$683.0 2023-10-26
Enamine
EN300-1142583-0.05g
3-bromo-4-fluoro-5-(pyridin-2-yl)aniline
2138061-32-0 95%
0.05g
$624.0 2023-10-26
Enamine
EN300-1142583-5g
3-bromo-4-fluoro-5-(pyridin-2-yl)aniline
2138061-32-0 95%
5g
$2152.0 2023-10-26
Enamine
EN300-1142583-1g
3-bromo-4-fluoro-5-(pyridin-2-yl)aniline
2138061-32-0 95%
1g
$743.0 2023-10-26
Enamine
EN300-1142583-2.5g
3-bromo-4-fluoro-5-(pyridin-2-yl)aniline
2138061-32-0 95%
2.5g
$1454.0 2023-10-26
Enamine
EN300-1142583-1.0g
3-bromo-4-fluoro-5-(pyridin-2-yl)aniline
2138061-32-0
1g
$0.0 2023-06-09
Enamine
EN300-1142583-0.1g
3-bromo-4-fluoro-5-(pyridin-2-yl)aniline
2138061-32-0 95%
0.1g
$653.0 2023-10-26

Additional information on 3-bromo-4-fluoro-5-(pyridin-2-yl)aniline

Introduction to 3-Bromo-4-Fluoro-5-(Pyridin-2-yl)aniline (CAS No. 2138061-32-0)

3-Bromo-4-fluoro-5-(pyridin-2-yl)aniline (CAS No. 2138061-32-0) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique combination of bromine, fluorine, and a pyridine ring, which endows it with a range of interesting chemical and biological properties. The following introduction aims to provide a comprehensive overview of the compound, including its synthesis, applications, and recent research developments.

The structure of 3-bromo-4-fluoro-5-(pyridin-2-yl)aniline is particularly noteworthy due to the presence of multiple functional groups. The bromine atom at the 3-position and the fluorine atom at the 4-position introduce significant electronic and steric effects, while the pyridine ring at the 5-position adds aromaticity and additional reactivity. These features make it an attractive starting material for various synthetic transformations and drug discovery efforts.

In terms of synthesis, 3-bromo-4-fluoro-5-(pyridin-2-yl)aniline can be prepared through a multi-step process involving the reaction of 4-fluoroaniline with 2-bromopyridine in the presence of a suitable coupling agent. Recent advancements in catalytic methods have significantly improved the efficiency and yield of this synthesis, making it more accessible for large-scale production. For instance, palladium-catalyzed cross-coupling reactions have been widely used to form the desired C-N bond between the aniline and pyridine moieties.

The biological activity of 3-bromo-4-fluoro-5-(pyridin-2-yl)aniline has been a subject of extensive research. Studies have shown that this compound exhibits potent inhibitory effects on various enzymes and receptors, making it a valuable lead compound for drug development. One notable application is in the treatment of neurological disorders, where it has demonstrated promising activity as a selective serotonin reuptake inhibitor (SSRI). Additionally, its ability to modulate ion channels and neurotransmitter systems has led to its investigation as a potential therapeutic agent for conditions such as depression and anxiety.

Beyond its direct biological activity, 3-bromo-4-fluoro-5-(pyridin-2-yl)aniline serves as an important intermediate in the synthesis of more complex molecules. Its reactivity with various functional groups allows for the introduction of additional substituents, thereby expanding its utility in medicinal chemistry. For example, it can be used to synthesize derivatives with enhanced potency or improved pharmacokinetic properties. Recent studies have explored the use of this compound as a building block for designing novel anti-cancer agents and anti-inflammatory drugs.

The safety profile of 3-bromo-4-fluoro-5-(pyridin-2-yl)aniline is also an important consideration in its application. While it is generally considered safe for use in laboratory settings, appropriate handling precautions should be followed to minimize exposure risks. Toxicological studies have indicated that this compound has low acute toxicity but may exhibit some long-term effects at high doses. Therefore, ongoing research is focused on optimizing its safety profile through structural modifications and formulation strategies.

In conclusion, 3-bromo-4-fluoro-5-(pyridin-2-yl)aniline (CAS No. 2138061-32-0) is a multifaceted compound with significant potential in both fundamental research and practical applications. Its unique chemical structure and biological activity make it an attractive target for further investigation in areas such as drug discovery and materials science. As new synthetic methods and applications continue to emerge, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative therapeutic solutions.

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